Methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate

Description

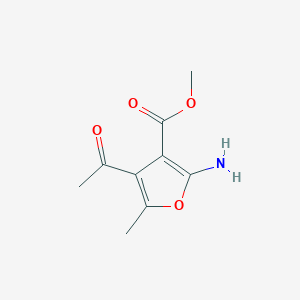

Methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate is a heterocyclic organic compound featuring a furan ring substituted with an acetyl group at position 4, an amino group at position 2, and a methyl ester at position 2. Its molecular formula is C₉H₁₁NO₄, with a molar mass of 197.19 g/mol. The furan ring’s oxygen atom contributes to its electronic properties, while the acetyl and amino groups enhance its reactivity, making it a versatile intermediate in pharmaceutical and materials chemistry. This compound is synthesized via multi-step organic reactions, often involving condensation or cyclization strategies similar to those described for benzoxazole and thiophene derivatives .

Properties

IUPAC Name |

methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-4(11)6-5(2)14-8(10)7(6)9(12)13-3/h10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTYBQHDQWYJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)N)C(=O)OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst to facilitate the formation of the furan ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products

Mechanism of Action

The mechanism of action of methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active sites of enzymes, while the acetyl group can participate in acetylation reactions, affecting protein function and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate is best understood by comparing it with analogs, including esters, thiophene derivatives, and nitrile-containing compounds. Key differences in substituents, ring systems, and physicochemical properties are summarized below:

Structural Analogs

Physicochemical Properties

- Polarity and Solubility: The methyl ester derivative exhibits moderate polarity due to the amino and carbonyl groups, favoring solubility in polar aprotic solvents. Replacing the ester with a nitrile () reduces polarity, while the ethyl ester () increases lipophilicity.

- Thermal Stability : Thiophene analogs () show higher thermal stability compared to furan derivatives due to sulfur’s electron-delocalizing effects.

- Reactivity: The amino group in the target compound facilitates electrophilic substitution, whereas the nitrile analog () is prone to nucleophilic attack. Thiophene derivatives () are less reactive toward electrophiles than furans.

Biological Activity

Methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative biological activity with similar compounds.

Chemical Structure and Properties

This compound features a furan ring with acetyl and amino functional groups that contribute to its reactivity and biological properties. The presence of these functional groups allows the compound to interact with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound involves its binding to specific enzymes and receptors, influencing metabolic pathways. The amino group can form hydrogen bonds with active sites, while the acetyl group may participate in acetylation reactions that modulate protein function and gene expression. This dual functionality is crucial for its potential therapeutic effects.

Biological Activities

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, furan derivatives have been shown to inhibit cancer cell proliferation in various studies. The compound's ability to modulate pathways involved in cell growth and apoptosis makes it a promising candidate for cancer therapy.

2. Antimicrobial Properties

this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure's unique features enhance its interaction with microbial enzymes, leading to inhibition of growth .

3. Insulin Secretion Inhibition

Some studies suggest that furan derivatives can inhibit insulin secretion, which may have implications for diabetes management. This property positions this compound as a potential agent in metabolic disease research.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is necessary:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate | Insulin secretion inhibition | Ethyl groups enhance lipophilicity |

| Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | Anticancer properties | Cyano group increases reactivity |

| This compound | Antimicrobial, anticancer | Unique combination of functional groups |

Case Studies

Several studies have highlighted the biological activities of this compound:

- Anticancer Study : In vitro studies showed that this compound inhibited the growth of various cancer cell lines, suggesting potential use in cancer therapies.

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.